molecular formula C21H23ClN2O3 B2372173 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide CAS No. 921561-91-3

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide

Cat. No.: B2372173
CAS No.: 921561-91-3
M. Wt: 386.88
InChI Key: WXQJRACQXLEVAQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.88. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C21H23ClN2O3
  • Molecular Weight : 358.82 g/mol
  • Structural Features : The compound includes a chlorophenyl group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which are critical for its biological activity. The presence of the 4-oxo group enhances its reactivity and potential therapeutic effects .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that can modify its structure to enhance biological activity. Common methods include acylation and cyclization reactions typical of amides and oxazepine derivatives.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures have shown potent inhibitory effects on various cancer cell lines. For example, one study reported IC50 values for benzamide derivatives ranging from 3.0 μM to 28.3 μM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Compound TypeCell LineIC50 Value (µM)
Benzamide DerivativesMCF-75.85
Other Analog CompoundsA54921.3

Anticholinesterase Activity

The compound's structural features suggest potential anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. In related studies, compounds with similar functional groups demonstrated effective inhibition of acetylcholinesterase (AChE), with reported IC50 values as low as 7.49 µM .

Antimicrobial Effects

There is evidence suggesting that derivatives of this compound may possess antibacterial and antifungal activities. For instance, some studies have reported that related compounds inhibited bacterial growth effectively against strains like Staphylococcus aureus and Escherichia coli .

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key metabolic enzymes involved in cancer progression and neurotransmitter breakdown.
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation pathways.
  • Antioxidant Activity : The presence of certain functional groups may also confer antioxidant properties, which can protect cells from oxidative stress .

Study on Anticancer Activity

A notable study evaluated the anticancer efficacy of several synthesized derivatives against multiple cancer cell lines. The findings indicated that certain compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Anticholinesterase Inhibition Study

Another study focused on the anticholinesterase activity of similar compounds, revealing promising results for their use in treating Alzheimer's disease. The most potent inhibitors were identified through structure-activity relationship (SAR) analysis, emphasizing the importance of specific substituents on the phenyl ring in enhancing inhibitory potency .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-4-24-17-10-9-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)11-14-5-7-15(22)8-6-14/h5-10,12H,4,11,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQJRACQXLEVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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